Ergosine methanesulfonate
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Overview
Description
Ergosine methanesulfonate is a compound derived from the ergot alkaloid family, which are naturally occurring compounds produced by fungi, particularly those of the Claviceps genus . These alkaloids are known for their significant effects on the central nervous system due to their structural similarity to neurotransmitters . This compound is a methanesulfonate salt of ergosine, which is one of the ergot alkaloids.
Preparation Methods
The preparation of ergosine methanesulfonate involves the reaction of ergosine with methanesulfonic acid. The synthetic route typically includes the following steps:
Isolation of Ergosine: Ergosine is isolated from the sclerotia of Claviceps fungi.
Reaction with Methanesulfonic Acid: Ergosine is reacted with methanesulfonic acid under controlled conditions to form this compound.
Chemical Reactions Analysis
Ergosine methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ergosine methanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of ergosine methanesulfonate involves its interaction with neurotransmitter receptors in the central nervous system. It binds to these receptors, mimicking the action of natural neurotransmitters and thereby affecting neural signaling pathways . This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Ergosine methanesulfonate can be compared with other ergot alkaloids, such as:
Ergometrine: Known for its use in obstetrics to control postpartum hemorrhage.
Ergotamine: Used in the treatment of migraines.
Ergocristine: Studied for its potential therapeutic effects.
Ergocryptine: Used in research for its effects on prolactin secretion.
This compound is unique due to its specific chemical structure and the particular effects it has on neurotransmitter receptors .
Properties
CAS No. |
2624-03-5 |
---|---|
Molecular Formula |
C31H41N5O8S |
Molecular Weight |
643.8 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C30H37N5O5.CH4O3S/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;1-5(2,3)4/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36);1H3,(H,2,3,4)/t18-,22-,23+,24+,29-,30+;/m1./s1 |
InChI Key |
ZXYJWXZEYMJKGE-NRUQAJJTSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Origin of Product |
United States |
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